

# Comparative pharmacokinetics of different Butamirate salt formulations

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## Compound of Interest

Compound Name: Butamirate

Cat. No.: B195433

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## Comparative Pharmacokinetics of Butamirate Citrate Formulations

A detailed analysis of the pharmacokinetic profiles of different oral formulations of **butamirate** citrate, a non-opioid centrally acting cough suppressant.

While **butamirate** is available in different salt forms, including citrate and phosphate, publicly available pharmacokinetic data predominantly focuses on **butamirate** citrate. Extensive literature searches did not yield comparative pharmacokinetic studies between **butamirate** citrate and other **butamirate** salts. This guide, therefore, provides a comprehensive comparison of the pharmacokinetic profiles of two different oral formulations of **butamirate** citrate: a syrup and a sustained-release tablet.

## Executive Summary

**Butamirate** citrate is rapidly and completely absorbed after oral administration.[1][2] The primary metabolite, 2-phenylbutyric acid, is quantifiable in plasma and is used to determine the pharmacokinetic parameters of the parent compound.[3][4] Studies show that different formulations of **butamirate** citrate, such as syrup and tablets, exhibit comparable bioavailability.[3][4]

## Data Presentation: Pharmacokinetic Parameters of Butamirate Citrate Formulations

The following table summarizes the key pharmacokinetic parameters for different formulations of **butamirate** citrate, primarily focusing on its major metabolite, 2-phenylbutyric acid.

Formulation	Dose	C <sub>max</sub> (µg/mL)	T <sub>max</sub> (h)	AUC <sub>0-∞</sub> (µg·h/mL)	Half-life (t <sub>1/2</sub> ) (h)
Syrup (Test)	45 mg	1.77	1.1	46.9	28
Syrup (Reference)	45 mg	1.86	1.5	50.4	26
Tablet (Test)	45 mg	1.88	1.1	54.7	27
Solution (Reference)	45 mg	1.94	1.1	54.5	26
Syrup	150 mg	6.4	1.5	Not Reported	~6
Sustained- Release Tablet	50 mg	Not Reported	9	Not Reported	~13

Data for 45 mg formulations are from a bioequivalence study and refer to the metabolite 2-phenylbutyric acid.[\[3\]](#)[\[4\]](#) Data for the 150 mg syrup and 50 mg sustained-release tablet are from separate sources.[\[2\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Protocols

A representative experimental design for assessing the pharmacokinetics of **butamirate** citrate formulations is a randomized, two-way crossover study.[\[3\]](#)[\[4\]](#)

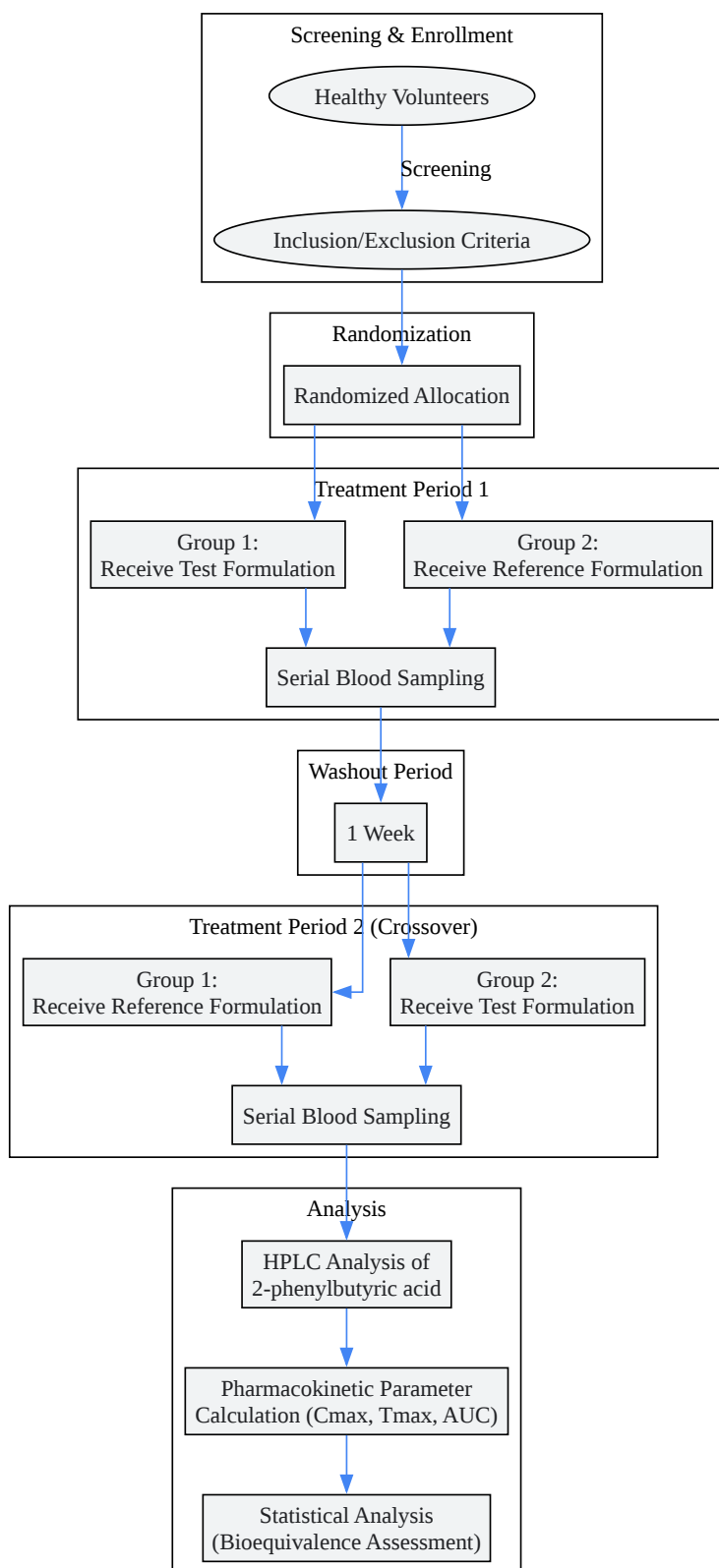
Study Design:

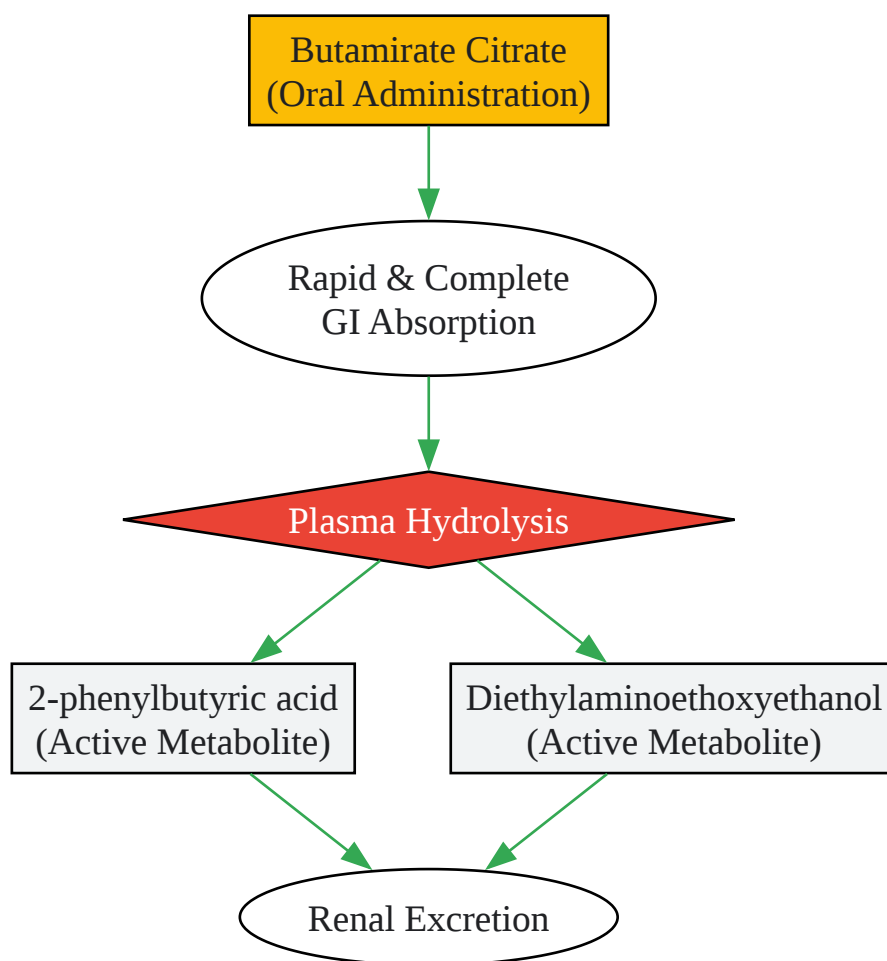
- Participants: Healthy adult volunteers.[\[3\]](#)[\[4\]](#)

- Treatments: Single oral administration of test and reference formulations of **butamirate** citrate (e.g., 45 mg).[3][4]
- Washout Period: A one-week washout period is maintained between the two treatment periods.[3][4]
- Blood Sampling: Blood samples are collected at predetermined intervals, typically before dosing and at multiple time points up to 96 hours post-administration.[3][4]
- Analytical Method: The plasma concentrations of the main metabolite, 2-phenylbutyric acid, are determined using a validated analytical method, such as reversed-phase high-performance liquid chromatography (HPLC) with UV detection.[3][4]

## Visualizations

### Experimental Workflow for a Comparative Pharmacokinetic Study





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